Relacatib

Descripción general

Descripción

Métodos De Preparación

Relacatib, también conocido como SB-462795, se sintetiza mediante una serie de reacciones químicas que involucran reactivos y condiciones específicas. Las rutas de síntesis y las condiciones de reacción son propietarias y no se divulgan completamente en la literatura pública. Se sabe que el compuesto se prepara en un entorno de laboratorio utilizando técnicas avanzadas de síntesis orgánica . Los métodos de producción industrial para this compound tampoco están ampliamente disponibles, pero probablemente involucren procesos de síntesis a gran escala similares a los utilizados en la fabricación farmacéutica.

Análisis De Reacciones Químicas

Relacatib experimenta diversas reacciones químicas, incluida la inhibición de la actividad de la catepsina K. El compuesto exhibe alta afinidad por las catepsinas K, L y V, con valores de Ki de 41 pM, 68 pM y 53 pM, respectivamente . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen inhibidores y sustratos específicos que interactúan con los sitios activos de las enzimas. Los principales productos formados a partir de estas reacciones son las formas inhibidas de las catepsinas, que dan como resultado una reducción de la resorción y la degradación ósea .

Aplicaciones Científicas De Investigación

Relacatib tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar la inhibición de las enzimas catepsina y su papel en la resorción ósea . En biología, this compound se utiliza para investigar los mecanismos moleculares de la degradación ósea y los efectos de la inhibición de la catepsina sobre la actividad de los osteoclastos . En medicina, this compound se está desarrollando para el tratamiento de la osteoporosis, la osteoartritis y otros trastornos óseos . Ha demostrado ser prometedor en ensayos clínicos para reducir la resorción ósea y mejorar la densidad mineral ósea en pacientes con estas afecciones . En la industria, this compound se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a las enzimas catepsina y las vías relacionadas .

Mecanismo De Acción

Relacatib ejerce sus efectos inhibiendo la actividad de la catepsina K, una proteasa de cisteína altamente expresada por los osteoclastos . La catepsina K es responsable de la degradación del colágeno tipo I, el principal componente de la matriz ósea orgánica . Al inhibir la catepsina K, this compound reduce la resorción y la degradación ósea, lo que lleva a un aumento de la masa ósea y una mejora de la microarquitectura ósea . Los objetivos moleculares y las vías involucradas en este mecanismo incluyen los sitios activos de la catepsina K y otras enzimas relacionadas .

Comparación Con Compuestos Similares

Relacatib es similar a otros inhibidores de la catepsina K, como balicatib, odanacatib y ONO-5334 . Estos compuestos también inhiben la actividad de la catepsina K y se están desarrollando para el tratamiento de trastornos óseos . this compound es único en su alta afinidad por múltiples catepsinas (K, L y V) y sus potentes efectos inhibitorios sobre la resorción ósea . Esto lo convierte en un candidato prometedor para su desarrollo y uso clínico en el tratamiento de la osteoporosis y otras afecciones relacionadas con los huesos .

Actividad Biológica

Relacatib, also known as SB-462795, is a potent inhibitor of cathepsin K, an enzyme implicated in bone resorption and associated with conditions such as osteoporosis and osteoarthritis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, clinical findings, and case studies.

This compound selectively inhibits cathepsin K, which is primarily expressed in osteoclasts. By inhibiting this enzyme, this compound reduces bone resorption without significantly affecting bone formation. This unique mechanism distinguishes it from other osteoporosis treatments that typically inhibit both processes.

Pharmacological Profile

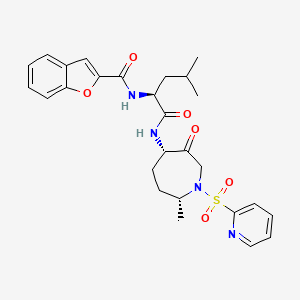

- Chemical Structure : this compound is a non-basic 7-methyl-substituted azepanone derivative.

- Selectivity : It exhibits high selectivity for cathepsin K with a value of 41 pM, while also inhibiting cathepsins L and V at similar concentrations. It shows lower activity against cathepsins B and S, with selectivity ratios ranging from 39 to over 65,000-fold compared to cathepsin K .

- Bioavailability : this compound has an oral bioavailability of approximately 89%, making it suitable for oral administration .

Efficacy in Osteoporosis

Several studies have demonstrated the efficacy of this compound in reducing biomarkers of bone resorption. Key findings include:

- In a study involving ovariectomized monkeys, this compound administration led to a rapid reduction in biochemical markers of bone turnover that lasted for up to two days post-administration .

- A significant reduction in the formation of TRAP-positive multinucleated cells (MNCs) was observed, indicating decreased osteoclast activity .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other cathepsin K inhibitors:

| Inhibitor | Developer | Year Developed | (nM) | (nM) | Efficacy in Bone Resorption |

|---|---|---|---|---|---|

| This compound | GlaxoSmithKline | 2006 | Cat K: 0.041 | Cat K: 45 | 70% inhibition |

| Balicatib | Novartis | 2005 | Cat K: 0.8 | Cat K: 1.4 | Not specified |

| Odanacatib | Merck | 2004 | Cat K: 0.2 | Cat K: 0.2 | Not specified |

Case Studies

- Ovariectomized Monkeys : A study reported that this compound significantly reduced serum levels of C-terminal cross-linking telopeptides of type I collagen (CTX) by approximately 61% after one month of treatment .

- Long-term Treatment : In long-term studies, continuous treatment with this compound resulted in sustained increases in bone mineral density over five years without adverse effects on bone formation .

- Safety Profile : this compound was well-tolerated in Phase I trials, showing no significant adverse effects related to its action on cathepsin K .

Propiedades

IUPAC Name |

N-[(2S)-4-methyl-1-[[(4S,7R)-7-methyl-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl]amino]-1-oxopentan-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O6S/c1-17(2)14-21(30-27(34)24-15-19-8-4-5-9-23(19)37-24)26(33)29-20-12-11-18(3)31(16-22(20)32)38(35,36)25-10-6-7-13-28-25/h4-10,13,15,17-18,20-21H,11-12,14,16H2,1-3H3,(H,29,33)(H,30,34)/t18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYBBMQLUKXECQ-GIVPXCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)C(CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957639 | |

| Record name | N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Relacatib is a small-molecule drug that inhibits the activity of cathepsin K, an enzyme that appears to be implicated in osteoporosis, osteoarthritis and certain other disorders causing bone degradation. | |

| Record name | Relacatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

362505-84-8 | |

| Record name | Relacatib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362505848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Relacatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOFURAN-2-CARBOXYLIC ACID{(S)-3-METHYL-1-[(4S,7R)-7-METHYL-3-OXO-1(PYRIDIN E-2-SULFONYL)-AZEPAN-4-YLCARBAMOYL]-BUTYL}-AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RELACATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL51M8CB8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.